2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O3S2/c13-7-1-2-9(10(14)5-7)11(17)16-12(20)15-8-3-4-21(18,19)6-8/h1-2,5,8H,3-4,6H2,(H2,15,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSOKYXZSJHALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 3-aminotetrahydrothiophene-1,1-dioxide.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions.
Catalysts and Solvents: Common solvents include dichloromethane or chloroform, and catalysts such as triethylamine may be used to facilitate the reaction.
Procedure: The 2,4-dichlorobenzoyl chloride is reacted with 3-aminotetrahydrothiophene-1,1-dioxide in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: The dichloro groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced products may include amines or alcohols.
Substitution: Substituted products depend on the nucleophile used, such as amino or thiol derivatives.
Scientific Research Applications
2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorobenzamide: Shares the dichlorobenzamide moiety but lacks the dioxidotetrahydrothiophene group.
N-(tetrahydrothiophen-3-yl)benzamide: Contains the tetrahydrothiophene ring but without the dichloro substituents.
Uniqueness
2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide is unique due to the combination of its dichlorobenzamide and dioxidotetrahydrothiophene moieties, which confer distinct chemical and biological properties not found in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Biological Activity
2,4-Dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure combines a dichloro-substituted aromatic system with a tetrahydrothiophene moiety, which may contribute to diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHClN\OS
- Molecular Weight : 308.185 g/mol
- CAS Number : 942719-39-3
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1,1-dioxidotetrahydrothiophene-3-amine under controlled conditions. This process allows for the formation of the target compound while minimizing side reactions.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that derivatives of benzamides exhibit potent cytotoxicity against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. The mechanism involves apoptosis induction confirmed by Hoechst staining .
| Cell Line | Compound Activity | Control Comparison |
|---|---|---|
| MDA-MB-231 | More potent than cisplatin | Yes |
| SUIT-2 | Less potent than cisplatin | No |
| HT-29 | More potent than cisplatin | Yes |
Antibacterial Activity
The compound has shown promise as an antibacterial agent. Research indicates that compounds with similar structures can effectively target multidrug-resistant pathogens by inhibiting bacterial division proteins like FtsZ . The specific interactions and efficacy against various strains are areas of ongoing investigation.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation.
- Receptor Modulation : Interactions with cellular receptors could alter signaling pathways related to cell survival and apoptosis.
- Chemical Reactivity : Its ability to undergo oxidation and reduction reactions may enhance its reactivity towards biological targets.
Case Studies
Several studies have focused on the efficacy of similar compounds in clinical settings:
- Cytotoxicity Studies : A series of benzamide derivatives were synthesized and tested for their cytotoxic properties against cancer cell lines, revealing significant activity and potential as therapeutic agents.
- Antimicrobial Studies : Investigations into compounds targeting FtsZ have shown that they can outperform traditional antibiotics against resistant strains, indicating a novel approach to antibiotic development .
Q & A
Q. What are the key considerations for optimizing the synthesis of 2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide?
The synthesis requires multi-step reactions with careful control of:
- Temperature : Elevated temperatures (e.g., 60–80°C) accelerate coupling reactions but may increase side products .
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane enhance reaction efficiency .
- Catalysts/Reagents : Use coupling agents (e.g., EDC/HOBt) for amidation and sodium borohydride for reductions .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .
Q. Which spectroscopic methods are most reliable for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and sulfone groups (δ 3.1–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z ~428.3) .
- X-ray Crystallography : Resolves bond angles and hydrogen-bonding networks in the crystalline state .
Q. How can reaction mechanisms involving this compound be experimentally elucidated?
- Kinetic Studies : Vary reagent concentrations and measure rate constants to infer pathways .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to track atom transfer .
- Computational Modeling : Density functional theory (DFT) calculations predict transition states and intermediates .
Advanced Research Questions
Q. How should researchers address contradictions in biological activity data across studies?
- Assay Validation : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls .
- Structural Analog Comparison : Test derivatives (e.g., methoxy vs. chloro substituents) to isolate activity drivers (Table 1) .
- Meta-Analysis : Statistically aggregate data from independent studies to identify trends .
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Compound Modification | Observed Activity (IC₅₀) | Key Reference |
|---|---|---|
| 4-Methoxy substitution | 12.3 µM (Anticancer) | |
| 3-Chloro substitution | 8.7 µM (Antimicrobial) | |
| Pyridine ring integration | 5.2 µM (Enzyme inhibition) |
Q. What computational methods are suitable for predicting its interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to proteins (e.g., SARS-CoV-2 main protease) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity .
- Pharmacophore Modeling : Identify critical functional groups (e.g., sulfone, benzamide) for target engagement .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
- Substituent Optimization : Replace chlorine with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
- Scaffold Hopping : Integrate heterocycles (e.g., thiazole) to improve solubility and bioavailability .
- In Silico Screening : Virtual libraries prioritize candidates with favorable ADMET profiles .
Methodological Notes
- Data Reproducibility : Report reaction conditions (solvent, catalyst, temperature) in detail to enable replication .
- Contradictory Evidence : If solubility data conflict (e.g., DMF vs. dichloromethane), perform solvent screening under standardized conditions .
- Ethical Compliance : Adhere to institutional guidelines for handling chlorinated compounds due to potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
